molecular formula C6H7NO3 B13534830 2-(3-Methoxyisoxazol-5-YL)acetaldehyde

2-(3-Methoxyisoxazol-5-YL)acetaldehyde

Cat. No.: B13534830
M. Wt: 141.12 g/mol
InChI Key: PIBASUCOMHWFCH-UHFFFAOYSA-N
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Description

2-(3-Methoxyisoxazol-5-yl)acetaldehyde is a valuable chemical intermediate in medicinal chemistry and organic synthesis, primarily recognized for its role as a precursor to glutamic acid agonists and other biologically active isoxazole derivatives . The 3-methoxyisoxazole scaffold is a privileged structure in drug discovery, found in compounds with a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects . This aldehyde is particularly useful for the synthesis of isoxazole-containing amino acids, which are analogues of potent glutamic acid agonists such as ibotenic acid . Researchers utilize this compound to access complex molecules for neuropharmacological studies. The 3-methoxy group on the isoxazole ring can serve as a protecting group that is readily cleaved under basic conditions to reveal the pharmacologically essential 3-hydroxyisoxazole (isoxazolol) moiety, a key feature in many active molecules . This product is intended for research purposes as a building block in the development of novel therapeutic candidates and biochemical probes. It is supplied For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde

InChI

InChI=1S/C6H7NO3/c1-9-6-4-5(2-3-8)10-7-6/h3-4H,2H2,1H3

InChI Key

PIBASUCOMHWFCH-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CC=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Methoxyisoxazol-5-yl)acetaldehyde

General Synthetic Strategies for Isoxazole Derivatives

Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or alkenes. These methods are widely employed due to their regioselectivity and efficiency in constructing the isoxazole core. Several environmentally benign and metal-free protocols have been developed, including:

Specific Routes to this compound

While direct literature detailing the exact preparation of this compound is limited, its synthesis can be inferred from established methods for related isoxazole acetaldehydes and methoxy-substituted isoxazoles:

Route A: Cycloaddition of Methoxy-Substituted Nitrile Oxides with Alkynes

This method benefits from regioselectivity and can be catalyzed under mild conditions, sometimes using metal catalysts or proceeding metal-free.

Route B: Condensation of Methoxy-Substituted Isoxazole Precursors with Aldehydes
  • Condensation of methoxy-substituted isoxazole derivatives bearing active methylene groups (e.g., esters or ketones) with formaldehyde or acetaldehyde under base catalysis.
  • Subsequent selective oxidation or reduction steps to install or unmask the aldehyde functionality.

This approach is supported by analogous synthesis of 3,5-disubstituted isoxazoles via base-catalyzed condensation of nitroacetic esters with dipolarophiles.

Route C: Oxidation of 2-(3-Methoxyisoxazol-5-yl)ethanol
  • Starting from 2-(3-Methoxyisoxazol-5-yl)ethanol, oxidation using mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane can yield the corresponding acetaldehyde.
  • This route is common for related compounds like 2-(3-Methylisoxazol-5-yl)acetaldehyde analogs.

Research Data and Comparative Analysis

Reaction Conditions and Yields

Preparation Method Key Reagents/Conditions Yield Range (%) Advantages References
1,3-Dipolar Cycloaddition (Nitrile Oxide) Oxime + NCS + Et3N + Alkyne, DMF, room temperature 60–75 High regioselectivity, mild
Base-Catalyzed Condensation Nitroacetic ester + dipolarophile, aqueous media, base 65–80 Environmentally benign, aqueous
Oxidation of 2-(3-Methoxyisoxazol-5-yl)ethanol PCC or Dess–Martin periodinane, organic solvent 50–70 Straightforward, mild oxidants

Structural Analogues and Their Influence

Compound Name Substituent at 3-Position Key Properties Impact on Synthesis and Activity
This compound Methoxy (-OCH3) Enhanced solubility, improved bioavailability Facilitates functional group transformations
2-(3-Methylisoxazol-5-yl)acetaldehyde Methyl (-CH3) Less polar, lower solubility Different reactivity in oxidation/reduction
2-(3-Hydroxyisoxazol-5-yl)acetaldehyde Hydroxy (-OH) Increased hydrogen bonding May affect reaction pathways and yields

This comparison highlights the critical influence of the methoxy group on both chemical behavior and biological potential.

Detailed Research Outcomes

  • Biological Activity Correlation: Studies indicate that this compound and its derivatives exhibit antibacterial and antifungal properties, likely due to the isoxazole ring and aldehyde group facilitating interactions with bacterial enzymes.

  • Docking and Enzyme Inhibition: Computational docking studies show promising binding affinity of this compound to bacterial metabolic enzymes, suggesting its potential as an antimicrobial agent.

  • Green Chemistry Advances: Recent research emphasizes environmentally friendly synthetic routes, such as ionic liquid-mediated reactions and aqueous base-catalyzed condensations, which reduce hazardous waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid.

    Reduction: 2-(3-methoxy-1,2-oxazol-5-yl)ethanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)acetaldehyde depends on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-(3-Methoxyisoxazol-5-YL)acetaldehyde with four structurally analogous compounds:

Compound Molecular Formula Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound C₆H₇NO₃ 3-methoxy, 5-acetaldehyde Aldehyde (-CHO) 157.13 High reactivity (aldehyde); potential use in bioactive molecule synthesis
2-(3-Methylisoxazol-5-yl)acetic acid C₆H₇NO₃ 3-methyl, 5-acetic acid Carboxylic acid (-COOH) 141.13 Higher polarity; used in pharmaceutical intermediates
(Z)-DMCHA C₁₀H₁₆O 3,3-dimethylcyclohexylidene Aldehyde (-CHO) 152.23 Pheromone in beetles (e.g., Anthonomus grandis); volatile signaling agent
Anthracene-isoxazole Schiff base C₂₀H₁₆N₂O Anthracene, 3,4-dimethylisoxazole Schiff base (-C=N-) 300.36 Fluorescent properties; applications in material science
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid C₇H₉NO₄ 3-methyl, methoxy-linked acetic acid Ether-linked carboxylic acid 171.15 Enhanced stability; used in polymer and agrochemical synthesis
2.1 Structural and Functional Group Analysis
  • Aldehyde vs. Carboxylic Acid : The target compound’s aldehyde group (-CHO) confers higher electrophilicity compared to the carboxylic acid (-COOH) in 2-(3-Methylisoxazol-5-yl)acetic acid . Aldehydes are prone to oxidation (e.g., forming carboxylic acids) and participate in condensation reactions (e.g., Schiff base formation), whereas carboxylic acids are more stable and acidic (pKa ~2–5) .
  • Ring Systems : Unlike the cyclohexylidene ring in (Z)-DMCHA , the isoxazole core in the target compound offers aromatic stabilization and heteroatom-mediated reactivity (e.g., hydrogen bonding with proteins in biological systems).
2.4 Stability and Reactivity
  • Oxidation Sensitivity : The aldehyde group in the target compound is susceptible to oxidation, akin to atmospheric acetaldehyde artifacts observed in Teflon tubing . Stabilization strategies (e.g., derivatization, inert storage) are critical.
  • Thermal Stability : Unlike the high thermal stability of carboxylic acids (e.g., ), aldehydes may decompose under reflux conditions unless protected .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(3-Methoxyisoxazol-5-YL)acetaldehyde, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

  • Condensation : Reacting 3-methoxyisoxazole derivatives with acetaldehyde precursors under acidic conditions (e.g., acetic acid reflux) to form the aldehyde moiety .
  • Oxime Formation : For intermediates, hydroxylamine hydrochloride may be used to convert ketones to oximes, followed by oxidation (e.g., using NaOCl) to aldehydes .
    • Optimization : Key parameters include temperature control (70–100°C), pH adjustment (4–6), and reaction time (3–5 hours). Yields improve with stoichiometric excess (1.1–1.2 equiv) of aldehyde precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies protons on the isoxazole ring (δ 6.2–6.5 ppm) and aldehyde group (δ 9.8–10.2 ppm) .
  • ¹³C NMR : Confirms the methoxy group (δ 55–60 ppm) and aldehyde carbon (δ 195–200 ppm) .
    • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using C18 columns and acetonitrile/water mobile phases .
    • Mass Spectrometry (MS) : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 168) and fragmentation patterns .

Q. What stability considerations are crucial during storage of this compound?

  • Reactivity : The aldehyde group is prone to oxidation and dimerization. Store under inert gas (N₂/Ar) at –20°C in amber vials .
  • Decomposition : Monitor for color changes (yellowing) or precipitate formation, indicating degradation. Stabilizers like BHT (0.01%) may be added .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different synthesis protocols?

  • Case Study : describes two methods (a and b) for analogous compounds, yielding 60–74% vs. 45–55%. Contradictions arise from:

  • Reagent Selection : Method a uses 2-aminothiazol-4(5H)-one, while Method b employs thiourea derivatives, altering reaction kinetics .
  • Workup Procedures : Column chromatography (EtOAC/hexane) vs. crystallization impacts purity and yield .
    • Resolution : Use design-of-experiments (DoE) to test variables (temperature, solvent ratios) and identify optimal conditions .

Q. What in silico methods predict the reactivity of the aldehyde group in this compound?

  • Density Functional Theory (DFT) : Calculates electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites on the aldehyde .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), highlighting hydrogen-bonding potential with the isoxazole ring .

Q. How does the compound’s structure influence its potential as a synthetic intermediate in medicinal chemistry?

  • Functional Groups :

  • Isoxazole : Enhances metabolic stability and π-π stacking in protein binding .
  • Aldehyde : Serves as a versatile handle for Schiff base formation or conjugation with amines in drug candidates .
    • Case Study : Analogous oxadiazole derivatives () show antiviral activity, suggesting potential for structure-activity relationship (SAR) studies .

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